Lipophilicity (XLogP3) Comparison Across 3‑Substituted 2‑Oxoazepane‑1‑acetic Acid Derivatives
The benzyloxy‑substituted compound exhibits an intermediate lipophilicity (XLogP3 = 1.6) that lies between the Boc‑protected amine (XLogP3 = 0.9) and the Fmoc‑protected amine (XLogP3 = 3.1). This moderate logP reduces the risk of poor aqueous solubility seen with the highly lipophilic Fmoc analogue while avoiding the excessive polarity of the Boc derivative that can limit membrane permeability [1][2][3].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Boc analogue (CAS 876624-49-6): 0.9; Fmoc analogue (CAS 142855-79-6): 3.1 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. Boc; ΔXLogP3 = −1.5 vs. Fmoc |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021–2025 release) |
Why This Matters
For medicinal chemistry campaigns, a logP near 2 is often considered optimal for balancing solubility and permeability; this compound occupies that sweet spot without additional formulation effort.
- [1] PubChem CID 137838038. XLogP3-AA value for target compound. https://pubchem.ncbi.nlm.nih.gov/compound/137838038 (accessed April 2026). View Source
- [2] PubChem CID 4712529. XLogP3-AA value for Boc‑protected analogue. https://pubchem.ncbi.nlm.nih.gov/compound/4712529 (accessed April 2026). View Source
- [3] PubChem CID 4712603. XLogP3-AA value for Fmoc‑protected analogue. https://pubchem.ncbi.nlm.nih.gov/compound/4712603 (accessed April 2026). View Source
